molecular formula C11H9BrO4 B14030376 (E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid

(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid

Cat. No.: B14030376
M. Wt: 285.09 g/mol
InChI Key: REHUDSQVQZNPMP-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is a brominated derivative of cinnamic acid, featuring a 2,3-dihydrobenzo[b][1,4]dioxin core substituted with a bromine atom at position 7 and an acrylic acid group at position 6 in the (E)-configuration. The bromine substituent enhances lipophilicity and may influence bioactivity, while the acrylic acid group introduces acidity and conjugation, affecting reactivity and binding interactions .

Properties

Molecular Formula

C11H9BrO4

Molecular Weight

285.09 g/mol

IUPAC Name

(E)-3-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid

InChI

InChI=1S/C11H9BrO4/c12-8-6-10-9(15-3-4-16-10)5-7(8)1-2-11(13)14/h1-2,5-6H,3-4H2,(H,13,14)/b2-1+

InChI Key

REHUDSQVQZNPMP-OWOJBTEDSA-N

Isomeric SMILES

C1COC2=C(O1)C=C(C(=C2)Br)/C=C/C(=O)O

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)C=CC(=O)O

Origin of Product

United States

Preparation Methods

General Preparation Approach

The synthesis of (E)-3-(7-bromo-2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid typically involves the coupling of vinyl bromides or vinyl triflates with suitably functionalized aromatic precursors under nickel-catalyzed reductive conditions. The key reaction is a reductive vinylation catalyzed by nickel complexes, employing zinc as a reductant and various ligands and additives to optimize yield and selectivity.

Detailed Preparation Methodology

Reagents and Conditions

  • Catalyst: Nickel(II) bromide (NiBr2) or Nickel(II) chloride pyridine complex (NiCl2(Py)4)
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtBBPy)
  • Reducing agent: Zinc powder (activated with hydrochloric acid)
  • Additives: Magnesium chloride (MgCl2), tetrabutylammonium iodide (TBAI)
  • Solvent: Anhydrous 1,4-dioxane
  • Atmosphere: Nitrogen (inert atmosphere)
  • Temperature: Typically 60 °C
  • Time: 12 hours

Reagents and solvents are used in flame-dried glassware under nitrogen atmosphere to avoid moisture and oxygen interference. Zinc is activated prior to use to ensure reactivity.

Typical Synthetic Procedure

  • In a flame-dried Schlenk tube, add the aromatic precursor (e.g., α-pivaloyloxy glycine derivative), nickel catalyst (NiBr2 or NiCl2(Py)4), ligand dtBBPy, zinc powder, MgCl2, and TBAI.
  • Cap the tube and remove it from the glovebox.
  • Add the vinyl bromide or vinyl triflate derivative dissolved in 1,4-dioxane.
  • Stir the reaction mixture at 60 °C for 12 hours.
  • After completion, the mixture is directly loaded onto a silica gel column for flash chromatography without prior work-up.
  • Elution with appropriate solvents isolates the product.
  • Yields are determined by ^1H NMR using an internal standard such as 2,5-dimethylfuran.

Optimization of Reaction Conditions

Optimization experiments were conducted to maximize yield and efficiency. Key variables included the nature of the nickel catalyst, ligand loading, zinc amount, additive concentrations, solvent choice, temperature, and vinyl halide/triflate equivalents.

Table 1. Optimization of Reductive Coupling with Vinyl Bromides
Entry Variation from Standard Conditions Yield (%)
1 None (NiBr2, dtBBPy, Zn, MgCl2, TBAI) 75
2 NiF2 instead of NiBr2 Trace
3 Ni(acac)2 instead of NiBr2 20
4 NiBr2·4H2O instead of NiBr2 50
9 Ni(COD)2 instead of NiBr2 60
12 DMA instead of 1,4-dioxane Trace
14 THF instead of 1,4-dioxane 60
16 250% Zn 50
20 10% dtBBPy ligand loading 50
26 25 °C instead of 60 °C 10
27 50 °C instead of 60 °C 53

Note: Yields determined by ^1H NMR with internal standard.

Table 2. Optimization of Reductive Coupling with Vinyl Triflates
Entry Variation from Standard Conditions Yield (%)
1 None (NiCl2(Py)4, dtBBPy, Zn, MgCl2, TBAI) 80
2 NiBr2 instead of NiCl2(Py)4 45
3 Ni(acac)2 instead of NiCl2(Py)4 35
4 Ni(COD)2 instead of NiCl2(Py)4 41
5 NiCl2(dppe) instead of NiCl2(Py)4 20
8 200 mol % MgCl2 78
9 300 mol % Zn 70
11 10 mol % dtBBPy ligand loading 62
13 0.5 mmol vinyl triflates (increased equiv.) 68

Note: Yields determined by ^1H NMR with internal standard.

Mechanistic Insights

Mechanistic studies indicate that the nickel catalyst undergoes oxidative addition with the vinyl halide or triflate, followed by reductive elimination to form the coupled product. Zinc serves as a reductant to regenerate the active nickel(0) species. Additives such as MgCl2 and TBAI improve reaction efficiency, possibly by stabilizing intermediates or facilitating electron transfer.

A proposed mechanism involves:

  • Formation of a nickel(0) complex with the bipyridine ligand.
  • Oxidative addition of the vinyl bromide/triflate to nickel(0).
  • Transmetalation or coordination with the aromatic precursor.
  • Reductive elimination to yield the (E)-3-(7-bromo-2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid.
  • Regeneration of nickel(0) by zinc reduction.

Summary Table of Key Parameters for Preparation

Parameter Optimal Condition Notes
Catalyst NiBr2 (10 mol%) or NiCl2(Py)4 (10 mol%) NiBr2 preferred for vinyl bromides; NiCl2(Py)4 for vinyl triflates
Ligand dtBBPy (5-10 mol%) Essential for catalyst activity
Reducing Agent Zinc powder (2 equiv, activated) Required for catalyst regeneration
Additives MgCl2 (1.5 equiv), TBAI (2 equiv) Enhance yield and reaction rate
Solvent Anhydrous 1,4-dioxane Dry conditions critical
Temperature 60 °C Lower temperatures reduce yield
Reaction Time 12 hours Sufficient for complete conversion
Atmosphere Nitrogen (inert) Prevents oxidation

Chemical Reactions Analysis

Types of Reactions

(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzodioxin moiety can interact with hydrophobic pockets in proteins, while the acrylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzodioxin Core

Non-Brominated Analog: (E)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic Acid
  • Structure : Lacks the bromine substituent at position 5.
  • Synthesis: Prepared via Knoevenagel condensation of 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde with malonic acid, yielding 38.9% after purification .
  • Properties : Molecular weight 206.19 g/mol (vs. 289.05 g/mol for the brominated analog). The absence of bromine reduces molecular weight and lipophilicity (clogP ~1.8 vs. ~2.5 for the bromo derivative).
  • Bioactivity : Acts as a ligand in ternary copper(II) complexes, showing submicromolar inhibition of jack bean urease .
Brominated Carboxylic Acid Derivative: 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic Acid
  • Structure : Replaces the acrylic acid with a carboxylic acid group.
  • Properties: Molecular weight 259.05 g/mol.
  • Applications : Used as a synthetic intermediate in kinase inhibitor development .

Variations in the Acidic Side Chain

Acetic Acid Derivative: 2-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic Acid
  • Structure : Acetic acid substituent instead of acrylic acid.
  • Molecular weight 259.10 g/mol (CAS 98947-00-3) .
  • Synthesis : Prepared via nucleophilic substitution or Friedel-Crafts alkylation, with yields ~40–60% .
Ethyl Ester Derivative: (E)-Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate
  • Structure : Ethyl ester of the acrylic acid.
  • Properties : Increased lipophilicity (clogP ~2.8) enhances membrane permeability. Hydrolyzed in vivo to the active acrylic acid form.
  • Synthesis : Achieved via Wittig or Horner-Wadsworth-Emmons reactions, with yields >90% .

Ring Expansion and Saturation

Tetrahydrobenzodioxocin Derivative: (E)-3-(2,3,4,5-Tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylic Acid
  • Structure : Extended dioxane ring (eight-membered vs. six-membered).
  • Properties : Increased ring flexibility may improve binding to conformational enzymes. Melting point 127–128°C, similar to smaller analogs.
  • Synthesis : Derived from ethyl acrylate intermediates via hydrolysis (95% yield) .

Hybrid Structures with Heterocycles

Thiazoline Derivatives
  • Example: (Z)-4-(4-Bromophenyl)-2-((E)-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)hydrazono)-3-phenyl-2,3-dihydrothiazole (7a).
  • Properties : Melting point 272–274°C; bromine enhances halogen bonding with targets like aldose reductase .
  • Bioactivity : High yields (85–92%) suggest synthetic feasibility of hybridizing benzodioxins with thiazolines .
Oxadiazole Derivatives
  • Example : N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (21).
  • Properties : Bromine at the benzamide moiety enhances Ca²⁺/calmodulin inhibition (IC₅₀ ~0.5 µM) .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Bioactivity (Example Target)
(E)-3-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic Acid 289.05 Br at C7, (E)-acrylic acid N/A Urease inhibition (predicted)
(E)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic Acid 206.19 H at C7, (E)-acrylic acid N/A Urease inhibitor (IC₅₀ ~0.8 µM)
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic Acid 259.05 Br at C7, carboxylic acid N/A Kinase intermediate
(E)-Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate 234.22 Ethyl ester, (E)-configuration N/A Prodrug for acrylic acid
(Z)-4-(4-Bromophenyl)-2-((E)-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)hydrazono)-3-phenyl-2,3-dihydrothiazole 472.34 Bromophenyl, thiazoline 272–274 Aldose reductase inhibitor

Key Findings and Implications

  • Bromine Substitution : Enhances lipophilicity and target engagement via halogen bonding but may complicate synthesis (e.g., lower yields in bromination steps) .
  • Acrylic Acid vs. Carboxylic Acid : The conjugated double bond in acrylic acid derivatives improves electronic interactions with enzymes, as seen in urease inhibition .

Biological Activity

(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid, a compound with the CAS number 1216363-82-4, is a derivative of dihydrobenzo[b][1,4]dioxin. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.

The molecular formula of (E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is C11H9BrO4, with a molecular weight of 285.09 g/mol. Its structure features a brominated benzodioxin moiety attached to an acrylic acid functional group.

Anticancer Potential

Recent studies have indicated that compounds related to (E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid exhibit significant anticancer properties. For instance, its structural analogs have been evaluated for their ability to inhibit the enzyme PARP1 (Poly (ADP-ribose) polymerase 1), which plays a critical role in DNA repair mechanisms.

In a study assessing various compounds' inhibitory effects on PARP1, the following IC50 values were reported:

CompoundStructurePARP1 IC50 (μM)
3NRB0267412 ± 1.6
4MO007895.8 ± 0.10
10BTB027800.88 ± 0.090

These results suggest that modifications on the benzodioxin ring can significantly enhance the inhibitory activity against PARP1, making these compounds promising candidates for further development in cancer therapeutics .

The mechanism by which (E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid exerts its biological effects is primarily through the inhibition of PARP1 activity. This inhibition leads to impaired DNA repair processes in cancer cells, thereby promoting apoptosis and enhancing the efficacy of other chemotherapeutic agents.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of dihydrobenzo[b][1,4]dioxin for their pharmacological activities. The lead compound identified was (E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid due to its favorable IC50 values and structural novelty . Further structure-activity relationship (SAR) studies revealed that specific substitutions on the benzodioxin ring could either enhance or diminish activity.

Q & A

Q. Example Protocol :

StepReagents/ConditionsYieldPurity (HPLC)
Aldehyde synthesisBromination of 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde using NBS in CCl₄78%97%
CondensationMalonic acid, pyridine, reflux in DMF (12 h)65%98%
PurificationSilica gel (hexane:EtOAc 3:1)-99%

What spectroscopic and chromatographic techniques are critical for confirming the structural identity of this compound?

Q. Basic Research Focus

  • 1H/13C NMR : Key signals include the acrylic acid protons (δ 6.2–7.8 ppm, doublets for E-isomer) and the brominated aromatic system (δ 7.3–7.6 ppm). The dihydrodioxin methylene groups appear as a multiplet at δ 4.2–4.5 ppm .
  • ESI-MS : Look for [M-H]⁻ ion at m/z 311.1 (calculated for C₁₁H₈BrO₄⁻). Fragmentation patterns should confirm loss of CO₂ (Δ m/z 44) .
  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) mobile phase; retention time ~8.2 min .

How does the bromo substituent influence the compound’s electronic properties and binding to biological targets?

Advanced Research Focus
The bromo group enhances electrophilicity at the aromatic ring, affecting π-π stacking in enzyme active sites. Comparative studies with non-brominated analogs (e.g., (E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid) show:

  • Increased lipophilicity (logP +0.5), improving membrane permeability .
  • Enhanced inhibition of urease (IC₅₀ 0.8 µM vs. 2.1 µM for non-brominated analog) due to stronger coordination with Cu²⁺ in the enzyme’s active site .
  • TRPV1 antagonism : Structural similarity to AMG 9810 suggests potential binding to the vanilloid receptor, but bromine may sterically hinder interactions with Tyr511 .

What computational approaches are suitable for predicting the compound’s interaction with TRPV1 or urease?

Q. Advanced Research Focus

  • Molecular docking (AutoDock/Vina) : Use TRPV1 (PDB: 3J5Q) or Canavalia ensiformis urease (PDB: 4UBP) structures. Key parameters:
    • Grid box : Center on active site residues (TRPV1: Arg557, Tyr511; urease: His519, Cu²⁺).
    • Scoring : MM-GBSA for binding free energy estimation .
  • MD simulations (GROMACS) : Assess stability of the ligand-receptor complex over 100 ns. Bromine’s hydrophobic interactions with TRPV1’s Leu547 may reduce dissociation rates .

Q. Case Study :

TargetDocking Score (kcal/mol)Key Interactions
Urease-9.2Br···Cu²⁺ (2.8 Å), acrylic acid O···His519 (1.9 Å)
TRPV1-7.8Acrylic acid O···Arg557 (2.1 Å), Br···Leu547 (3.5 Å)

How can contradictory data on biological activity between structural analogs be resolved?

Advanced Research Focus
Contradictions arise from:

  • Assay variability : Standardize protocols (e.g., fixed pH for urease assays to prevent Cu²⁺ leaching) .
  • Isomer purity : Ensure E-isomer dominance (>98%) via NOESY NMR to exclude Z-isomer interference .
  • Off-target effects : Use siRNA knockdown models (e.g., TRPV1⁻/⁻ cells) to confirm target specificity .

Example Resolution :
A study reporting weak TRPV1 activity (IC₅₀ >10 µM) may have used impure isomers, while high-purity samples show IC₅₀ 2.3 µM after rigorous HPLC purification .

What strategies are effective for derivatizing this compound to enhance its pharmacological profile?

Q. Advanced Research Focus

  • Amide formation : React the acrylic acid with amines (e.g., piperazine) to improve solubility. Use EDC/HOBt coupling in DCM .
  • Ester prodrugs : Methyl esterification (MeOH, H₂SO₄) increases oral bioavailability. Hydrolysis in plasma regenerates the active acid .
  • Hybrid molecules : Conjugate with sulfonamides via LiH-mediated alkylation in DMF to target dual enzymes (e.g., α-glucosidase and urease) .

Q. Derivative Screening Data :

DerivativeTargetIC₅₀ (µM)Solubility (mg/mL)
Methyl esterUrease1.23.8
Piperazine amideTRPV11.85.1
Sulfonamide hybridα-glucosidase0.92.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.